REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([N+:7]([O-])=O)[C:4]([C:10]#[N:11])=[N:3]1>C(Cl)Cl.[Pd]>[NH2:7][C:5]1[C:4]([C:10]#[N:11])=[N:3][N:2]([CH3:1])[CH:6]=1
|
Name
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|
Quantity
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2 g
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Type
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reactant
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Smiles
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CN1N=C(C(=C1)[N+](=O)[O-])C#N
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Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under a hydrogen atmosphere overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
The catalyst was filtered off
|
Type
|
ADDITION
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Details
|
the solution poured on to a silica column (15 g)
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Type
|
WASH
|
Details
|
The product was eluted with 100% EtOAc (100 ml)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NN(C1)C)C#N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |